molecular formula C28H25N5O4 B2592979 N-(2-methoxy-5-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1029770-50-0

N-(2-methoxy-5-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2592979
CAS No.: 1029770-50-0
M. Wt: 495.539
InChI Key: MJTQRPWJDSHEOA-UHFFFAOYSA-N
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Description

This compound features a 1,8-naphthyridine core fused with a 1,2,4-oxadiazole ring and an acetamide side chain substituted with a 2-methoxy-5-methylphenyl group. The acetamide group, common in bioactive molecules, may facilitate hydrogen bonding. Synthesis likely involves cyclization reactions, analogous to methods for coumarin-acetamide hybrids (e.g., ZnCl₂-mediated cyclization in 1,4-dioxane) .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4/c1-16-5-9-19(10-6-16)26-31-28(37-32-26)21-14-33(27-20(25(21)35)11-8-18(3)29-27)15-24(34)30-22-13-17(2)7-12-23(22)36-4/h5-14H,15H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTQRPWJDSHEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=C(C=CC(=C5)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various coupling reactions to form the final product. Key steps may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Naphthyridine synthesis: This involves the condensation of suitable precursors, often under acidic or basic conditions, to form the naphthyridine core.

    Coupling reactions: The final assembly of the molecule involves coupling the oxadiazole and naphthyridine intermediates with the methoxy-methylphenyl acetamide moiety, typically using reagents like coupling agents (e.g., EDC, DCC) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.

Chemical Reactions Analysis

N-(2-methoxy-5-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Its structural features suggest potential biological activities, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities, warranting further investigation.

    Industry: The compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Key Observations :

  • Unlike Cu-catalyzed triazole formation in , the target’s synthesis likely relies on acid-mediated cyclization, which may limit functional group compatibility .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Influence on Properties

Compound Substituents Electronic Effect Melting Point Solubility Profile
Target Compound Methoxy, Methyl Electron-donating Not reported Low (aromatic rigidity)
2k Nitro, Hydroxy Electron-withdrawing 245–247°C Moderate in ethanol/THF
6b Nitro, Naphthyloxy Electron-withdrawing Not reported Ethanol recrystallization
3e Methyl, Methoxy Electron-donating Not reported Soluble in polar aprotic solvents (DMF)

Key Observations :

  • Electron-donating groups (methoxy, methyl) in the target compound may improve metabolic stability but reduce solubility compared to nitro-substituted analogs (e.g., 2k, 6b) .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework incorporating oxadiazole and naphthyridine moieties, which are known to contribute to various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could modulate receptor signaling pathways that are pivotal in cellular communication and growth.
  • DNA Interaction : The structure may allow it to interfere with nucleic acid functions, impacting gene expression and replication.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the oxadiazole and naphthyridine classes. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AHEPG21.18 ± 0.14
Compound BMCF70.67
Compound CSW11160.80
N-(2-methoxy-5-methylphenyl)-2-{7-methyl...}TBDTBDTBD

These findings suggest that the compound may exhibit significant cytotoxicity against various cancer cell lines, potentially outperforming established chemotherapeutic agents.

Antimicrobial Activity

Oxadiazole derivatives have also been reported for their antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Zhang et al. (2023) synthesized a series of oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. One derivative showed an IC50 value significantly lower than standard controls, indicating strong anticancer potential .
  • Kundu et al. (2012) explored the synthesis of substituted oxadiazoles and their effects on cancer cell lines, revealing promising results against MCF7 breast cancer cells .
  • Arafa et al. (2023) designed and evaluated multiple derivatives for their anticancer activity using MTT assays across various cell lines, with some compounds demonstrating superior potency compared to traditional treatments .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can its purity be validated during synthesis?

The compound can be synthesized via a multi-step protocol involving condensation and cyclization reactions. A typical approach includes:

  • Reacting a substituted naphthyridine precursor with a 1,2,4-oxadiazole derivative under basic conditions (e.g., potassium carbonate in DMF) to form the core structure.
  • Acetamide side-chain introduction via nucleophilic substitution, monitored by TLC for reaction completion .
  • Purification via recrystallization or column chromatography. Purity validation requires IR spectroscopy (to confirm functional groups like C=O at ~1667 cm⁻¹), ¹H/¹³C NMR (to verify substituent integration and chemical shifts), and mass spectrometry (to match experimental and theoretical molecular weights) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Key techniques include:

  • IR Spectroscopy : Identifies carbonyl (C=O) and oxadiazole ring vibrations.
  • NMR : ¹H NMR resolves aromatic proton environments (e.g., methoxy groups at δ ~3.8 ppm) and acetamide NH signals (δ ~9.8 ppm). ¹³C NMR confirms quaternary carbons in the naphthyridine and oxadiazole moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., deviation <2 ppm between observed and calculated [M+H]⁺) .

Q. How can preliminary biological activity (e.g., hypoglycemic effects) be evaluated for this compound?

  • In vitro assays : Measure enzyme inhibition (e.g., α-glucosidase or PPAR-γ binding) using fluorometric or colorimetric methods.
  • In vivo models : Administer the compound to diabetic rodent models (e.g., streptozotocin-induced Wistar rats) and monitor blood glucose levels over 14–28 days. Include toxicity assessments (e.g., liver/kidney function tests) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Use Design of Experiments (DoE) or Bayesian optimization to systematically vary parameters (temperature, solvent ratio, catalyst loading).
  • Prioritize solvents like DMF for solubility and inertness.
  • Monitor reaction progress via real-time HPLC or in-situ IR to identify bottlenecks (e.g., intermediate instability) .

Q. How should researchers address contradictory data between theoretical and experimental molecular weights?

  • Cross-validate using HRMS to rule out isotopic interference.
  • Re-examine synthetic intermediates for unaccounted byproducts (e.g., via LC-MS/MS ).
  • Recalculate theoretical values using software like ChemDraw or PubChem’s molecular weight calculator , ensuring correct elemental composition .

Q. What computational strategies can predict this compound’s binding affinity to target proteins?

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., PPAR-γ or kinase domains).
  • Apply Molecular Dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories.
  • Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for experimental binding constants .

Q. How can structural analogs be designed to enhance pharmacological activity while minimizing toxicity?

  • Use SAR studies to modify substituents on the naphthyridine, oxadiazole, or acetamide moieties.
  • Introduce electron-withdrawing groups (e.g., -NO₂) to improve target binding or methoxy groups for metabolic stability.
  • Screen analogs in hepatocyte assays (e.g., HepG2 cells) to assess cytotoxicity and metabolic degradation pathways .

Methodological Considerations

  • Data Contradiction Analysis : Compare NMR/IR spectra with literature data for analogous compounds to resolve ambiguities .
  • Toxicity Mitigation : Replace metabolically labile groups (e.g., nitro groups) with bioisosteres (e.g., cyano) to reduce hepatotoxicity .
  • Statistical Validation : Apply ANOVA or t-tests to biological data to confirm significance (p<0.05) and exclude outliers via Grubbs’ test .

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